molecular formula C12H8ClNO2 B1438836 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole CAS No. 1105191-44-3

5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole

Cat. No. B1438836
M. Wt: 233.65 g/mol
InChI Key: HMUIIJRJPZOMJS-UHFFFAOYSA-N
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Description

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis .


Synthesis Analysis

A simple, facile microwave-mediated synthesis of new compounds has been developed by reacting 1-(benzofuran-2-yl)-3-(substituted phenyl)-prop-2-en-1-ones with hydroxylamine hydrochloride to yield various isoxazoles .


Molecular Structure Analysis

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, a related compound, 5-Bromo-1-benzofuran-2-yl methanol, has a molecular weight of 227.06 g/mol .

Scientific Research Applications

Benzofuran Derivatives in Antimicrobial Therapy

  • Scientific Field : Antimicrobial Therapy
  • Application Summary : Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .
  • Methods of Application : The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
  • Results or Outcomes : The study provides a comprehensive report on current developments in benzofuran-based compounds as antimicrobial agents . It is also helpful for the researchers working on a substitution pattern around the nucleus, with an aim to help medicinal chemists to develop structure activity relationships (SAR) on these derivatives as antimicrobial drugs .

Safety And Hazards

While specific safety and hazard information for “5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole” is not available, it’s important to handle all chemicals with care. For example, 5-Bromo-1-benzofuran-2-yl methanol may cause respiratory irritation, serious eye irritation, and skin irritation. It’s harmful if swallowed .

Future Directions

There is an urgent need to develop new therapeutic agents due to the global problem of resistance to antibiotics . Benzofuran and its derivatives have shown promise in this area, and there is a need to collect the latest information in this promising area to pave the way for future research .

properties

IUPAC Name

5-(1-benzofuran-2-yl)-3-(chloromethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-7-9-6-12(16-14-9)11-5-8-3-1-2-4-10(8)15-11/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUIIJRJPZOMJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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